An In-depth Technical Guide to Butyl Isovalerate: Chemical Properties and Structure
An In-depth Technical Guide to Butyl Isovalerate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of butyl isovalerate. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data and methodologies to support advanced research and application.
Chemical Structure and Identification
Butyl isovalerate, also known by its IUPAC name butyl 3-methylbutanoate , is an organic ester formed from butanol and isovaleric acid.[1] It is recognized for its characteristic fruity aroma, often described as apple-like.[2][3] This scent makes it a common ingredient in the flavor and fragrance industries.[1][4]
The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation of the molecule is CCCCOC(=O)CC(C)C.[5] This notation delineates the connectivity of atoms within the molecule, providing a machine-readable format for its structure.
Key Identifiers:
A variety of synonyms are used to refer to this compound, including Butyl 3-methylbutyrate, n-Butyl isovalerate, and Isovaleric acid, butyl ester.[5][6]
Physicochemical Properties
The physicochemical properties of butyl isovalerate are critical for its application in various industrial and research settings. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1][4][5] |
| Boiling Point | 174-175 °C at 760 mmHg | [2][7][8] |
| Melting Point | -92.8 °C (estimate) | [8][9][10] |
| Density | 0.856 - 0.859 g/mL at 25 °C | [2][7][8] |
| Flash Point | 55.56 °C (132 °F) TCC | [2][5] |
| Vapor Pressure | 1.09 mmHg at 25 °C | [2][8][9] |
| Vapor Density | 5.4 (Air = 1) | [2][5] |
| Refractive Index | 1.407 - 1.411 at 20 °C | [2][4][5] |
| Solubility | Insoluble in water; soluble in alcohol and most organic solvents.[1][5][8] Water solubility: 117.8 mg/L at 25 °C.[2][11] | |
| logP (o/w) | 3.177 (estimate) | [2][11] |
Synthesis of Butyl Isovalerate
Butyl isovalerate is typically synthesized via Fischer esterification. This reaction involves the acid-catalyzed esterification of isovaleric acid with n-butanol.
The following provides a generalized methodology for the synthesis of butyl isovalerate.
Materials:
-
Isovaleric acid (3-methylbutanoic acid)
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Benzene or Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine equimolar amounts of isovaleric acid and n-butanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight).
-
Add a solvent such as benzene or toluene to facilitate the removal of water via a Dean-Stark apparatus.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and purify the resulting crude butyl isovalerate by fractional distillation under atmospheric or reduced pressure. The fraction collected at 174-175 °C is the purified product.[8]
The logical workflow for the synthesis and purification of butyl isovalerate is depicted in the diagram below.
Caption: Synthesis and purification workflow for butyl isovalerate.
Reaction Mechanism
The synthesis of butyl isovalerate from isovaleric acid and n-butanol proceeds via the Fischer esterification mechanism, which is a classic acid-catalyzed nucleophilic acyl substitution.
The diagram below illustrates the key steps in this reaction pathway.
Caption: Mechanism for the acid-catalyzed synthesis of butyl isovalerate.
References
- 1. CAS 109-19-3: Butyl isovalerate | CymitQuimica [cymitquimica.com]
- 2. butyl isovalerate, 109-19-3 [thegoodscentscompany.com]
- 3. Butyl isovalerate | 109-19-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Butyl isovalerate | C9H18O2 | CID 7981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanoic acid, 3-methyl-, butyl ester [webbook.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. butyl isovalerate [chembk.com]
- 9. guidechem.com [guidechem.com]
- 10. 109-19-3 CAS MSDS (Butyl isovalerate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. breezeipl.com [breezeipl.com]
